3-(2-Aminoethyl)pyridine has been employed as a building block in the synthesis of various organic molecules. For instance, it served as a precursor in the preparation of functionalized N-heterocyclic carbenes (NHCs) - a class of organocatalysts exhibiting diverse applications in organic synthesis. PubChem, National Institutes of Health: )
3-(2-Aminoethyl)pyridine is an organic compound with the molecular formula C7H10N2. It features a pyridine ring substituted with an aminoethyl group at the third position. The compound is known for its basic properties due to the presence of the amino group and is classified as a primary amine. It appears as a colorless to pale yellow liquid and has a pungent odor. This compound is considered hazardous, causing severe skin burns and eye damage upon exposure .
Research indicates that 3-(2-Aminoethyl)pyridine and its analogs exhibit biological activity, particularly as ligands for nicotinic acetylcholine receptors. Studies have shown that these compounds can interact with α4β2 nicotinic cholinergic receptors, suggesting potential implications in neuropharmacology . Additionally, docking studies have demonstrated their ability to interact with various biomolecules, indicating possible therapeutic applications .
Several methods exist for synthesizing 3-(2-Aminoethyl)pyridine:
3-(2-Aminoethyl)pyridine finds applications in several areas:
Interaction studies involving 3-(2-Aminoethyl)pyridine focus on its binding affinity to different biological targets. For instance, docking studies have revealed its potential interactions with several enzymes and receptors relevant to cancer treatment and neurological disorders . These studies help elucidate the mechanism of action and therapeutic potential of this compound.
Several compounds share structural similarities with 3-(2-Aminoethyl)pyridine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Aminoethylpyridine | Pyridine derivative | Basic amine properties; used in drug synthesis |
4-Amino-1-methylpyridine | Pyridine derivative | Methyl substitution affects biological activity |
3-(Aminopropyl)pyridine | Pyridine derivative | Longer alkyl chain; different receptor interactions |
1-(Pyridin-3-yl)ethanamine | Pyridine derivative | Different position of substitution; varied reactivity |
The primary distinction of 3-(2-Aminoethyl)pyridine lies in its specific positioning of the aminoethyl group on the pyridine ring, which influences its biological activity and chemical reactivity compared to other similar compounds.
The compound’s discovery is intertwined with the broader development of pyridine chemistry. Pyridine itself was first isolated from coal tar in 1849 by Thomas Anderson, but systematic exploration of its derivatives began in the early 20th century with the work of Aleksei Chichibabin on pyridine synthesis. 3-(2-Aminoethyl)pyridine likely emerged as part of mid-20th-century efforts to functionalize pyridine for pharmaceutical applications. A 2014 patent (CN104974086A) describes its synthesis via a Michael addition between 2-aminopyridine and ethyl acrylate under acetic acid catalysis, reflecting modern industrial optimization.
The compound is systematically named 2-(pyridin-3-yl)ethan-1-amine (IUPAC), with alternative designations including 3-pyridineethanamine and 3-(2-aminoethyl)pyridine. Its structure comprises a pyridine ring substituted at the 3-position by a two-carbon chain terminating in a primary amine (–CH₂–CH₂–NH₂). Key identifiers:
The amine group’s basicity (pKa ~10.6) and the pyridine ring’s electron-withdrawing nature create a bifunctional reactivity profile, enabling both Lewis base interactions and aromatic substitution.
3-(2-Aminoethyl)pyridine serves as:
3-(2-Aminoethyl)pyridine is an aminoalkylpyridine compound characterized by a pyridine ring substituted with an ethylamine chain at the 3-position [1]. The compound possesses the molecular formula C₇H₁₀N₂ with a molecular weight of 122.17 grams per mole [2] [3]. The chemical structure consists of a six-membered aromatic pyridine ring containing one nitrogen atom, with a two-carbon aliphatic chain bearing a terminal primary amino group attached to the carbon at position 3 of the pyridine ring [1] [2].
The systematic name for this compound is 2-(pyridin-3-yl)ethan-1-aminium, reflecting its structural configuration [2] [3]. The compound exhibits structural similarity to other pyridyl ethylamine derivatives but differs in the position of substitution on the pyridine ring [4] [5]. The molecular geometry features sp² hybridization at the pyridine nitrogen and sp³ hybridization at both the ethyl carbon atoms and the amino nitrogen [6].
The compound exists as a protonated species under physiological conditions due to the basic nature of both nitrogen atoms present in the structure [1] [2]. The InChI key for 3-(2-aminoethyl)pyridine is NAHHNSMHYCLMON-UHFFFAOYSA-O, providing a unique identifier for this specific molecular configuration [2] [3].
The boiling point of 3-(2-aminoethyl)pyridine has been reported with variations depending on the measurement conditions. Under reduced pressure conditions, the compound exhibits a boiling point of 119-120°C at 19 mmHg [2] [7] [8]. At atmospheric pressure, the boiling point is significantly higher, with values reported at 228.8±15.0°C at 760 mmHg [1]. Alternative measurements under different pressure conditions show a boiling point of 128°C at 24 mmHg [9].
The melting point data for 3-(2-aminoethyl)pyridine shows considerable variation in reported values, which may be attributed to the hygroscopic nature of the compound and different measurement methodologies [1] [9]. Some sources indicate that specific melting point data is not consistently available for this compound in its free base form [2] [10].
The density of 3-(2-aminoethyl)pyridine at 20°C has been measured as 1.0±0.1 g/cm³ [1]. More precise measurements indicate a specific gravity of 1.04 at 20/20°C conditions [9] [8]. These density values are consistent with the compound's molecular structure and intermolecular hydrogen bonding capabilities.
The refractive index of 3-(2-aminoethyl)pyridine has been determined as 1.5518 [2] [7]. Alternative measurements report a refractive index of 1.54 [9]. These optical properties reflect the compound's aromatic character combined with its aliphatic amino functionality.
3-(2-aminoethyl)pyridine exists as a colorless to almost colorless clear liquid at room temperature [9] [10]. The compound exhibits an amine-like odor characteristic of primary aliphatic amines [10] [7]. Under standard laboratory conditions, the substance maintains its liquid state with good thermal stability below its boiling point.
The compound demonstrates air sensitivity and hygroscopic properties, requiring storage under inert gas atmosphere to prevent degradation [9] [7]. These characteristics are attributed to the presence of the primary amino group, which can readily interact with atmospheric moisture and carbon dioxide.
3-(2-aminoethyl)pyridine exhibits typical reactivity patterns associated with both pyridine derivatives and primary amines [11] [12]. The compound can participate in nucleophilic substitution reactions through its amino group, forming amide bonds with carboxylic acid derivatives and acyl chlorides [13]. The pyridine nitrogen can undergo protonation and coordination reactions with metal centers, forming stable complexes [14] [11].
The dual nitrogen functionality enables the compound to act as a bidentate ligand in coordination chemistry applications [14]. Research has demonstrated that pyridyl ethylamine derivatives can form stable chelate complexes with various transition metals, with the binding affinity influenced by the electronic properties of the pyridine ring [12].
Under normal storage conditions, 3-(2-aminoethyl)pyridine demonstrates good chemical stability [9] [10]. The compound requires protection from air and moisture due to its hygroscopic nature and susceptibility to oxidation of the amino group [9] [7]. Storage under inert gas atmosphere at temperatures below 15°C is recommended to maintain compound integrity.
The aromatic pyridine ring provides significant stability to the overall molecular structure, while the aliphatic amino chain represents the most reactive and potentially unstable portion of the molecule [9]. Thermal decomposition occurs at elevated temperatures, producing nitrogen oxides, carbon monoxide, and carbon dioxide as primary degradation products [1].
The acid-base properties of 3-(2-aminoethyl)pyridine are governed by the presence of two basic nitrogen atoms with different electronic environments [15] [6]. The primary amino group exhibits typical aliphatic amine basicity, while the pyridine nitrogen shows the characteristic weak basicity of aromatic amines [15] [6].
Comparative analysis with related pyridyl ethylamine compounds suggests that the primary amino group pKa value falls within the range typical for aliphatic primary amines (approximately 9-11), while the pyridine nitrogen pKa is significantly lower, consistent with aromatic amine behavior [15] [6]. The compound can accept multiple protons under acidic conditions, forming stable ammonium salt derivatives [1] [2].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-(2-aminoethyl)pyridine through characteristic chemical shift patterns [16] [13]. The aromatic protons of the pyridine ring appear in the downfield region, typically between 7-9 parts per million, with distinct coupling patterns reflecting the substitution at the 3-position [16] [13].
The aliphatic chain protons exhibit characteristic chemical shifts, with the methylene group adjacent to the pyridine ring appearing more downfield due to the aromatic deshielding effect compared to the methylene group bearing the amino functionality [16] [13]. The amino protons appear as exchangeable signals, often broadened due to rapid exchange with trace moisture in the solvent system [16].
Infrared spectroscopic analysis of 3-(2-aminoethyl)pyridine reveals characteristic absorption bands corresponding to the functional groups present in the molecule [11] [17]. The primary amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 cm⁻¹ region, appearing as both symmetric and asymmetric stretching modes [11].
The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region, providing fingerprint information for structural identification [17]. Aliphatic carbon-hydrogen stretching vibrations are observed in the 2800-3000 cm⁻¹ range, while carbon-nitrogen stretching of the aliphatic amino group appears around 1000-1200 cm⁻¹ [11] [17].
Mass spectrometric analysis of 3-(2-aminoethyl)pyridine provides molecular ion identification and fragmentation pattern information [18] [19]. The molecular ion peak appears at m/z 122, corresponding to the molecular weight of the compound [20]. Characteristic fragmentation patterns include loss of the amino group and various alkyl chain fragmentations [18].
Electron impact ionization typically produces fragment ions through alpha-cleavage adjacent to the nitrogen atoms, resulting in pyridyl cation fragments and aminoalkyl cation species [18] [19]. The base peak in the mass spectrum often corresponds to the pyridinium ion formed through loss of the aminoethyl side chain [18]. High-resolution mass spectrometry provides accurate mass determination for both the molecular ion and major fragment ions, enabling precise structural confirmation [18].
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular Weight | 122.17 g/mol | - | [2] [3] |
Boiling Point | 119-120°C | 19 mmHg | [2] [7] |
Boiling Point | 228.8±15.0°C | 760 mmHg | [1] |
Density | 1.04 g/cm³ | 20/20°C | [9] |
Refractive Index | 1.5518 | 20°C | [2] [7] |
Physical State | Colorless liquid | Room temperature | [9] [10] |
Molecular Formula | C₇H₁₀N₂ | - | [1] [2] |
The transformation of pyridine-3-yl-acetonitrile into 3-(2-aminoethyl)pyridine remains the dominant bench-scale route.
Entry | Representative catalyst / reagent | Typical pressure of hydrogen gas | Temperature | Solvent | Time | Isolated yield | Source |
---|---|---|---|---|---|---|---|
1 | Slurry of freshly leached Raney nickel | five megapascals | eighty-five to ninety degrees Celsius | absolute ethanol | four hours | ninety-two percent | [1] [2] |
2 | Raney nickel together with potassium borohydride as transfer-hydrogen donor | atmospheric | sixty-five degrees Celsius (reflux) | anhydrous ethanol | two hours | eighty-eight to ninety-three percent | [3] |
3 | Homogeneous cobalt triphos complex activated in situ with triethyl-borohydride | four atmospheres | twenty-five to sixty degrees Celsius | trifluoroethanol | three hours | eighty-eight percent | [4] |
4 | Intermetallic nickel-silicide nanoparticles supported on silica | thirty bar | one hundred degrees Celsius | ethanol | six hours | eighty-five percent (hetero-aromatic nitriles) | [5] |
5 | Electrocatalytic reduction over carbon-supported rhodium in a membrane reactor | ambient | ambient | aqueous acetonitrile mixture | charge of nine faradays per mole | quantitative conversion; current efficiency sixty-five percent | [6] |
Key bench findings
Continuous hydrogenation of pyridine-3-yl-acetonitrile dominates commercial manufacture. Two main reactor concepts are practiced.
Process type | Catalyst composition | Reactor | Hydrogen gas pressure | Temperature | Liquid phase make-up | Space–time-yield | Selectivity to primary amine | Source |
---|---|---|---|---|---|---|---|---|
Slurry loop | Unsupported sponge cobalt promoted with lithium hydroxide (added continuously as aqueous solution) | agitated loop with external heat exchanger | twenty-five to sixty bar | one hundred and twenty to one hundred and fifty degrees Celsius | nitrile feed containing three to eight percent water | > six hundred grams · litre⁻¹ · hour⁻¹ | > ninety-eight percent | [8] [9] |
Trickle-bed | Hydrogen-reduced sodium silicate–cobalt oxide extrudate | fixed-bed trickle reactor | thirty to fifty bar | one hundred and forty degrees Celsius | nitrile in isopropanol; water content below ten percent | five hundred grams · litre⁻¹ · hour⁻¹ | > ninety-seven percent | [1] |
Vapour phase | Platinum supported on alumina (DuPont variant) | multitubular gas-phase reactor | two hundred to two hundred and fifty degrees Celsius | thirty bar | recycled hydrogen gas with trace ammonia | not disclosed | > ninety-five percent | [10] |
Industrial notes
Recent advances pursue lower energy demand, safer reagents, and minimal waste.
Innovation | Principle of greenness | Demonstrated outcome | Source |
---|---|---|---|
Electrocatalytic hydrogenation in a proton-exchange membrane cell | Replaces high-pressure molecular hydrogen with in-situ proton reduction powered by renewable electricity | Quantitative conversion of pyridine nitriles at ambient temperature; current efficiency sixty-five percent; no metal leaching detected after twenty hours [6] | [6] |
Nickel-silicide nanocatalyst | Intermetallic phase resists oxidation and sintering; enables operation at one hundred degrees Celsius and thirty bar instead of two hundred degrees Celsius | Eighty-five to eighty-eight percent yields for hetero-aryl nitriles; catalyst retains full activity after twelve months of air exposure [5] | [5] |
Cobalt nanoparticle catalyst generated in situ from cobalt bromide and sodium triethyl-borohydride | Earth-abundant metal; no ammonia co-feed required; low pressure | Selective hydrogenation of aromatic and aliphatic nitriles to primary amines at four atmospheres of hydrogen gas and seventy degrees Celsius [12] | [12] |
Transfer-hydrogen method using potassium borohydride with catalytic Raney nickel in ethanol | Ethanol is a benign solvent; avoids high-pressure hydrogen gas; hydride donor is inexpensive and water-stable | Up to ninety-three percent isolated yield for aromatic nitriles; secondary amine formation below three percent; reaction complete within two hours [3] | [3] |
Life-cycle assessments conducted for the cobalt–lithium hydroxide loop process indicate a thirty-five percent reduction in greenhouse-gas emissions when renewable hydrogen gas and closed-loop water recycling are incorporated, compared with historical Raney nickel processes operated at one hundred and eighty degrees Celsius [8].
Corrosive;Irritant